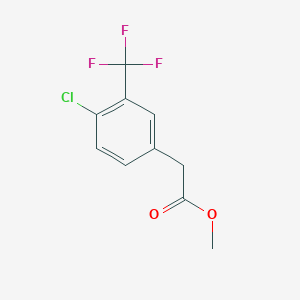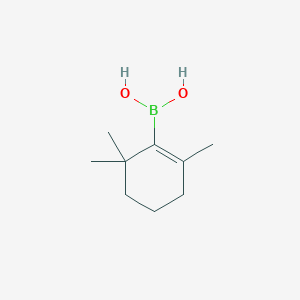
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid
Descripción general
Descripción
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, also known as TMCHBA, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in water, and its molecular formula is C10H17BO2.
Mecanismo De Acción
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid acts as a Lewis acid due to the presence of the boron atom, which can form a coordinate bond with a Lewis base. This property makes it useful as a catalyst in a variety of reactions. (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has also been shown to exhibit anti-inflammatory and anti-tumor activity, although the exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. However, more research is needed to determine its potential for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid in laboratory experiments is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid include its sensitivity to air and moisture, which can affect its reactivity, and its relatively high cost compared to other reagents.
Direcciones Futuras
There are several areas of future research for (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid. One potential direction is to investigate its potential for use as a therapeutic agent for inflammatory and tumor-related diseases. Another potential direction is to explore its use as a catalyst in other types of reactions, such as C-H functionalization. Additionally, further research is needed to optimize the synthesis method and improve its stability and reactivity.
Aplicaciones Científicas De Investigación
(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid has been shown to be an effective ligand in Suzuki-Miyaura cross-coupling reactions, which is an important method for the synthesis of pharmaceuticals, agrochemicals, and materials.
Propiedades
IUPAC Name |
(2,6,6-trimethylcyclohexen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-7-5-4-6-9(2,3)8(7)10(11)12/h11-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFWFFBKZHIGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(CCCC1(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726040 | |
| Record name | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
661492-75-7 | |
| Record name | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




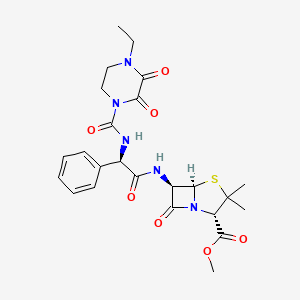
![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)
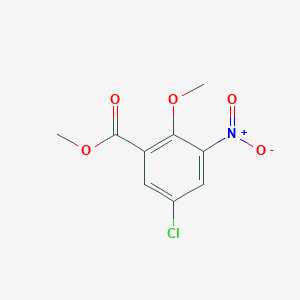


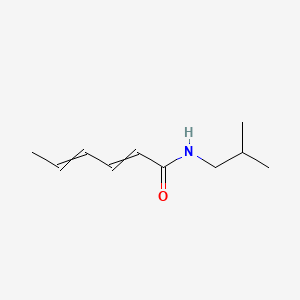
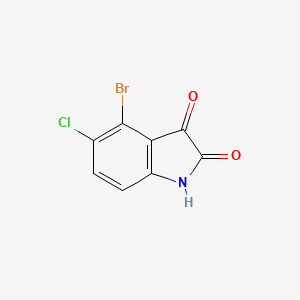

![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
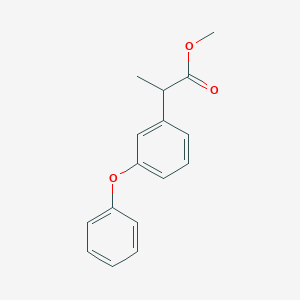
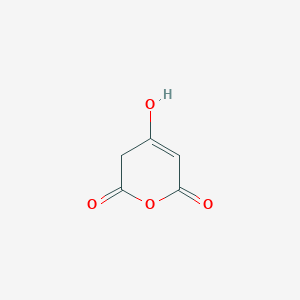
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
